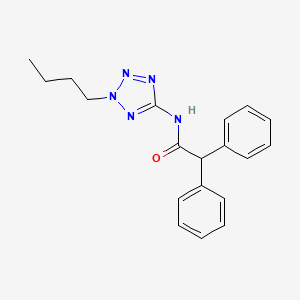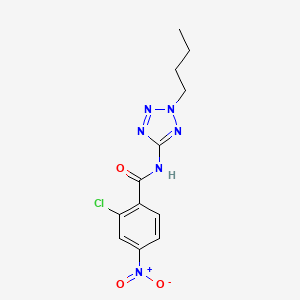![molecular formula C10H12N2O2S B4155238 3-(2-methoxy-1-methylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4155238.png)
3-(2-methoxy-1-methylethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“3-(2-methoxy-1-methylethyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antitumor properties . It is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as an EZH2 inhibitor . EZH2 is a protein that has been implicated in various types of cancer, making it a target for potential cancer treatments .
Synthesis Analysis
The compound has been synthesized via structural modifications of tazemetostat, a medication used to treat certain types of cancer . The synthesis process involved the creation of substituted thieno[3,2-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine, a heterocyclic compound that contains sulfur and nitrogen . The compound also contains a methoxy group and a methyl group attached to an ethyl group .Chemical Reactions Analysis
The compound has been evaluated for its antiproliferative activity against various cancer cell lines . It has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(1-methoxypropan-2-yl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7(5-14-2)12-6-11-8-3-4-15-9(8)10(12)13/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOLFBLWDUHSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4155156.png)
![4-ethoxy-N-({[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4155166.png)
![4-ethoxy-N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4155170.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B4155171.png)
![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B4155175.png)
![N-[(5-quinolinylamino)carbonothioyl]-2-furamide](/img/structure/B4155177.png)
![N-({[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B4155183.png)
![N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B4155187.png)
![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155194.png)
![N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155197.png)
![N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B4155213.png)


![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4155228.png)
